
n4-(2-Bromobenzyl)-6-chloro-n4-methylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(2-Bromobenzyl)-6-chloro-N4-methylpyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromobenzyl group, a chloro substituent, and a methyl group attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Bromobenzyl)-6-chloro-N4-methylpyrimidine-2,4-diamine typically involves a multi-step process. One common synthetic route includes the following steps:
Nucleophilic Substitution Reaction: The starting material, 2-bromobenzyl chloride, undergoes a nucleophilic substitution reaction with 6-chloro-N4-methylpyrimidine-2,4-diamine in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N4-(2-Bromobenzyl)-6-chloro-N4-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF) as a solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
N4-(2-Bromobenzyl)-6-chloro-N4-methylpyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and antimicrobial drugs.
Biological Studies: It is employed in studies to investigate the biological activity of pyrimidine derivatives and their interactions with biological targets.
Chemical Biology: The compound is used as a probe to study cellular processes and molecular mechanisms.
Material Science: It can be used in the development of novel materials with specific properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of N4-(2-Bromobenzyl)-6-chloro-N4-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobenzyl chloride: A precursor used in the synthesis of N4-(2-Bromobenzyl)-6-chloro-N4-methylpyrimidine-2,4-diamine.
6-Chloro-N4-methylpyrimidine-2,4-diamine: Another precursor used in the synthesis.
1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: A compound with a similar bromobenzyl group but different core structure.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H12BrClN4 |
|---|---|
Poids moléculaire |
327.61 g/mol |
Nom IUPAC |
4-N-[(2-bromophenyl)methyl]-6-chloro-4-N-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H12BrClN4/c1-18(7-8-4-2-3-5-9(8)13)11-6-10(14)16-12(15)17-11/h2-6H,7H2,1H3,(H2,15,16,17) |
Clé InChI |
GWZSIFGQDRKMCM-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1Br)C2=CC(=NC(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



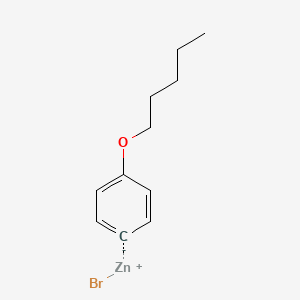


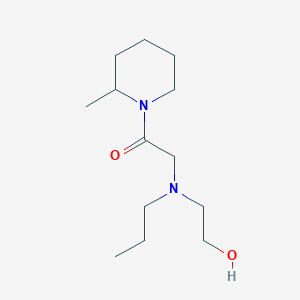

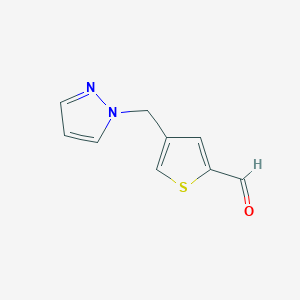
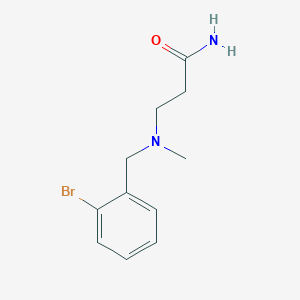

![Diphenyl(2'-(m-tolyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14897634.png)
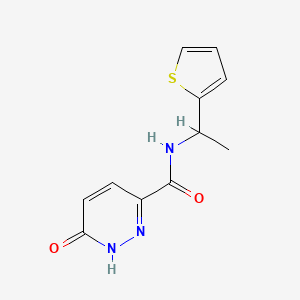
![2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14897641.png)


